molecular formula C18H19NO4 B4398739 4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate

4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4398739
M. Wt: 313.3 g/mol
InChI Key: YOIUEMOFILTDGF-UHFFFAOYSA-N
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Description

4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate, also known as ECPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ECPP is a derivative of phenylpropionic acid and is synthesized through a multistep process.

Mechanism of Action

4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in various physiological processes, including inflammation, pain, and fever. This compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins. This results in its anti-inflammatory and analgesic effects. This compound has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential use in the treatment of various diseases. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases, pain, and fever. This compound has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.

Future Directions

There are several future directions for the research on 4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate. One of the future directions is the investigation of its potential use in the treatment of various diseases. This compound has shown potential in the treatment of inflammatory diseases, pain, and fever, and further research is needed to determine its efficacy and safety. Another future direction is the development of more efficient and cost-effective synthesis methods for this compound. The complex synthesis method of this compound limits its use in research and development, and the development of more efficient and cost-effective methods can increase its accessibility. Finally, the investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.

Scientific Research Applications

4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl propionate has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.

properties

IUPAC Name

[4-[(2-ethoxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-17(20)23-14-11-9-13(10-12-14)18(21)19-15-7-5-6-8-16(15)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIUEMOFILTDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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